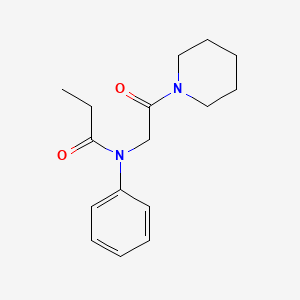
Propionanilide, N-((piperidinocarbonyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionanilide, N-((piperidinocarbonyl)methyl)- is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its significant pharmacological properties and is often studied for its potential applications in medicinal chemistry. It is structurally related to fentanyl, a well-known narcotic analgesic.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propionanilide, N-((piperidinocarbonyl)methyl)- typically involves the reaction of propionanilide with piperidine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Propionanilide, N-((piperidinocarbonyl)methyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Propionanilide, N-((piperidinocarbonyl)methyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly its binding to opioid receptors.
Medicine: Investigated for its potential as an analgesic and its structural similarity to fentanyl.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Propionanilide, N-((piperidinocarbonyl)methyl)- involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, which in turn modulate the release of neurotransmitters and produce analgesic effects . The compound’s effects are mediated through the μ-opioid receptor, similar to other opioid analgesics.
Vergleich Mit ähnlichen Verbindungen
Propionanilide, N-((piperidinocarbonyl)methyl)- is structurally similar to several other compounds, including:
Fentanyl: A potent synthetic opioid analgesic.
N-(1-propyl-4-piperidinyl)propionanilide: An analog of fentanyl with different functional groups.
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilide: Another fentanyl analog with an ethereal moiety.
Uniqueness
What sets Propionanilide, N-((piperidinocarbonyl)methyl)- apart from its analogs is its specific functional groups and the resulting pharmacological profile. While it shares many properties with fentanyl and its analogs, slight modifications in its structure can lead to differences in potency, duration of action, and safety profile.
Conclusion
Propionanilide, N-((piperidinocarbonyl)methyl)- is a compound of significant interest in medicinal chemistry due to its structural similarity to fentanyl and its potential applications in various fields. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for scientific research.
Eigenschaften
CAS-Nummer |
97020-72-9 |
|---|---|
Molekularformel |
C16H22N2O2 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
N-(2-oxo-2-piperidin-1-ylethyl)-N-phenylpropanamide |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)18(14-9-5-3-6-10-14)13-16(20)17-11-7-4-8-12-17/h3,5-6,9-10H,2,4,7-8,11-13H2,1H3 |
InChI-Schlüssel |
OXAUQBYPXYVIGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N(CC(=O)N1CCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


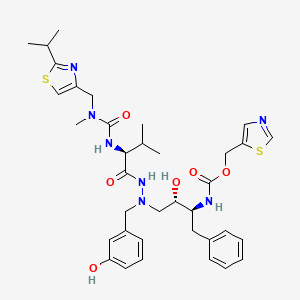
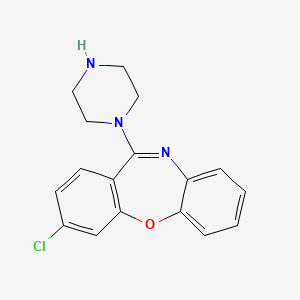

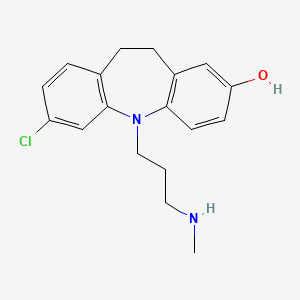
![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
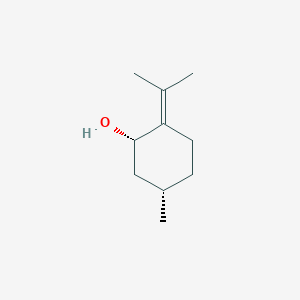
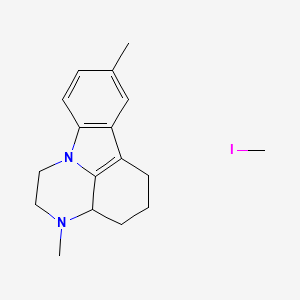
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)
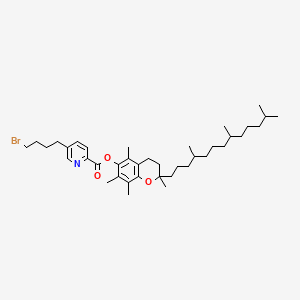
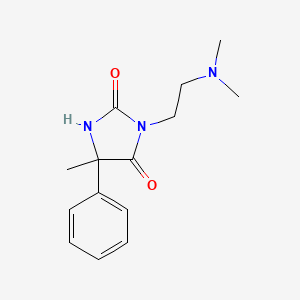

![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)
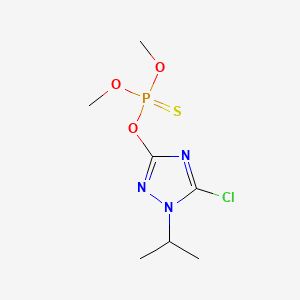
![(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3-dihydroindole-2-carboxylic acid](/img/structure/B12741642.png)
